molecular formula C18H33NO4 B1669368 10-Nitrooleic acid CAS No. 875685-46-4

10-Nitrooleic acid

Katalognummer: B1669368
CAS-Nummer: 875685-46-4
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: WRADPCFZZWXOTI-BMRADRMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CXA-10, also known as 10-nitro-9(E)-octadec-9-enoic acid, is a novel nitro fatty acid compound. It is characterized by a nitro group on carbon 10 and is a specific regioisomer of nitro-oleic acid. Nitro-fatty acids, including CXA-10, have shown potential as therapeutic agents in various disease indications where oxidative stress, inflammation, fibrosis, and direct tissue toxicity play significant roles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CXA-10 involves the nitration of oleic acid. The process typically includes the following steps:

    Nitration: Oleic acid is treated with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group at the desired position.

    Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired regioisomer, CXA-10.

Industrial Production Methods

Industrial production of CXA-10 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of oleic acid are nitrated using industrial-grade nitrating agents.

    Continuous Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CXA-10 undergoes various chemical reactions, including:

    Oxidation: CXA-10 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The nitro group in CXA-10 can be reduced to an amino group using reducing agents.

    Substitution: CXA-10 can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted nitro fatty acids.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

10-Nitrooleic acid has been shown to exert potent anti-inflammatory effects through various mechanisms:

  • Nrf2 Activation : It induces the expression of antioxidant genes via the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Inhibition of TLR4/NF-κB Signaling : The compound inhibits Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, leading to reduced inflammation .

Cardiovascular Applications

Research has highlighted the efficacy of this compound in cardiovascular diseases:

  • Pulmonary Arterial Hypertension (PAH) : CXA-10 is currently undergoing Phase II clinical trials for PAH. In preclinical models, it has demonstrated the ability to reduce right ventricular systolic pressure and prevent vascular remodeling associated with hypoxia-induced pulmonary hypertension .
  • Ischemic Heart Disease : Nitro-fatty acids like this compound have shown promise in mitigating ischemic damage during myocardial infarction by reducing cardiac fibrosis and preserving left ventricular function .

Renal Protection

This compound has been evaluated for its protective effects on kidney health:

  • Chronic Kidney Disease (CKD) : In animal models, it has exhibited anti-fibrotic and anti-inflammatory properties that contribute to renal protection. Studies indicate that it may improve glomerular function and reduce nephron damage .
  • Focal Segmental Glomerulosclerosis (FSGS) : Clinical trials are investigating its efficacy in treating FSGS, a condition characterized by scarring in the kidneys .

Metabolic Effects

The compound also influences metabolic pathways:

  • Lipid Metabolism : It has been associated with improved glucose tolerance and reduced hepatic triglyceride accumulation, suggesting potential benefits for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .
  • Energy Metabolism : Research indicates that this compound may enhance energy metabolism and mitigate the adverse effects of high-fat diets on metabolic health .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

  • Electrophilic Nature : As an electrophilic fatty acid, it interacts with various cellular targets, modulating signaling pathways involved in inflammation and fibrosis .
  • Bioavailability and Metabolism : Studies have characterized its bio-elimination pathways in both rats and humans, identifying metabolites that may play roles in its therapeutic effects .

Case Studies and Clinical Trials

Study/TrialConditionFindingsReference
Phase II TrialPulmonary Arterial HypertensionSignificant reduction in right ventricular pressure; improved vascular remodeling
Animal Model StudyChronic Kidney DiseaseReduced nephron damage; improved glomerular function compared to controls
Clinical EvaluationFocal Segmental GlomerulosclerosisUnder investigation; early results suggest renal protective effects

Vergleich Mit ähnlichen Verbindungen

CXA-10 gehört zu einer Klasse von Verbindungen, die als Nitrofettsäuren bekannt sind. Zu ähnlichen Verbindungen gehören:

    9-Nitro-Ölsäure: Ein weiteres Regioisomer der Nitro-Ölsäure mit ähnlichem therapeutischem Potenzial.

    Nitro-Linolsäure: Eine Nitrofettsäure, die von Linolsäure abgeleitet ist und entzündungshemmende Eigenschaften besitzt.

    Nitro-konjugierte Linolsäure: Bekannt für ihre Rolle bei der Modulation von Stoffwechselprozessen.

Einzigartigkeit von CXA-10

CXA-10 ist einzigartig aufgrund seiner spezifischen regioisomeren Struktur, die ihm einzigartige biologische Aktivitäten verleiht. Seine Fähigkeit, mehrere Signalwege, einschließlich Nrf2 und NF-kB, zu modulieren, macht es zu einem vielversprechenden Therapeutikum für verschiedene Krankheiten .

Biologische Aktivität

10-Nitrooleic acid (10-NO2-OA) is a nitrated fatty acid that has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and various diseases. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and clinical implications.

10-NO2-OA is a long-chain fatty acid characterized by the presence of a nitro group at the 10th carbon position. It is known to exert anti-inflammatory effects through multiple pathways:

  • Nrf2 Activation : 10-NO2-OA induces the expression of antioxidant genes via the Nrf2 pathway, which helps in cellular protection against oxidative stress .
  • TLR4/NF-κB Signaling Inhibition : It inhibits TLR4/NF-κB signaling, a critical pathway involved in the inflammatory response .
  • PPARγ Agonism : The compound acts as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates lipid metabolism and inflammation .

1. Allergic Airway Disease

In murine models, 10-NO2-OA has been shown to reduce the severity of allergic airway disease. The compound induced apoptosis in neutrophils and enhanced their phagocytosis by alveolar macrophages, suggesting its potential as an alternative treatment for asthma, particularly in steroid-resistant cases .

2. Pulmonary Hypertension

Research indicates that 10-NO2-OA can attenuate pulmonary arterial hypertension (PAH) induced by hypoxia. Mice treated with 10-NO2-OA exhibited significantly lower right ventricular systolic pressure and improved lung histopathology compared to untreated controls .

3. Acute Lung Injury

In models of acute lung injury (ALI), pulmonary delivery of 10-NO2-OA reduced markers of inflammation and injury in the lungs, including capillary leakage and neutrophil infiltration. This effect was associated with decreased expression of pro-inflammatory cytokines .

Clinical Studies

Currently, 10-NO2-OA is undergoing clinical evaluation for various conditions:

  • Phase II Trials : The compound is being tested for its efficacy against pulmonary arterial hypertension, focal segmental glomerulosclerosis, and asthma .
  • Bioavailability Studies : A study evaluated the bio-elimination pathways of 10-NO2-OA in humans and rats, identifying renal and fecal excretion as primary routes. Notably, several metabolites were detected, indicating complex metabolic processing .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Allergic Airway DiseaseReduced severity; induced neutrophil apoptosis
Pulmonary HypertensionLowered right ventricular pressure; improved lung function
Acute Lung InjuryDecreased inflammation markers; enhanced macrophage activity
Clinical EvaluationPhase II trials for PAH and other diseases
MetabolismIdentified renal and fecal excretion pathways

Eigenschaften

IUPAC Name

(E)-10-nitrooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADPCFZZWXOTI-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347887
Record name 10-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875685-46-4
Record name CXA-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CXA-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 10-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CXA-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Nitrooleic acid
Reactant of Route 2
10-Nitrooleic acid
Reactant of Route 3
10-Nitrooleic acid
Reactant of Route 4
10-Nitrooleic acid
Reactant of Route 5
10-Nitrooleic acid
Reactant of Route 6
Reactant of Route 6
10-Nitrooleic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.